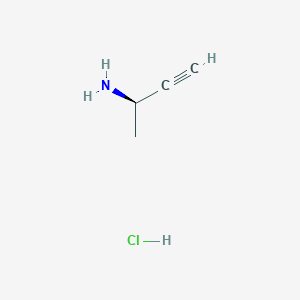

(R)-1-Methyl-prop-2-ynylamine hydrochloride

Descripción

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a chiral amine hydrochloride derivative characterized by a propargyl (alkyne) group and a methyl substituent on the amine-bearing carbon. Its molecular formula is C₄H₈ClN, with a molecular weight of 121.57 g/mol . The compound is identified by CAS numbers 869349-15-5 (referenced in product listings) and 1072707-24-4 (from safety data sheets), though this discrepancy requires verification for specific applications .

Typical specifications include a purity of ≥97%, with applications in pharmaceutical intermediates and asymmetric synthesis due to its stereochemical properties . Synonyms include (R)-but-3-yn-2-amine hydrochloride and MFCD22689212 .

Propiedades

IUPAC Name |

(2R)-but-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJBFJIMQKWSDK-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methyl-prop-2-ynylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-1-Methyl-prop-2-ynylamine.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-1-Methyl-prop-2-ynylamine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Catalytic Hydrogenation: This step involves the hydrogenation of a suitable precursor in the presence of a chiral catalyst to obtain the desired enantiomer.

Purification: The product is purified using techniques such as crystallization or distillation to achieve the required purity levels.

Análisis De Reacciones Químicas

Types of Reactions: ®-1-Methyl-prop-2-ynylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Saturated amines.

Substitution Products: Various substituted amines and amides.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-1-Methyl-prop-2-ynylamine hydrochloride is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for the development of compounds that can interact effectively with biological targets, making it valuable in medicinal chemistry. The compound's ability to facilitate the formation of complex molecular structures enhances its utility in drug discovery and development processes .

Case Studies

Recent studies have highlighted its role in synthesizing novel compounds that exhibit potential therapeutic effects against conditions such as depression and anxiety. For instance, derivatives of (R)-1-Methyl-prop-2-ynylamine have been investigated for their efficacy in modulating neurotransmitter systems .

Organic Synthesis

Role as a Synthetic Reagent

In organic chemistry, this compound is employed as a versatile reagent for the preparation of various complex molecules. Its unique reactivity profile allows chemists to utilize it in diverse synthetic pathways, facilitating reactions that might otherwise be challenging .

Applications in Synthesis

The compound is often used in the synthesis of alkynes and amines, which are crucial building blocks in organic synthesis. It serves as a precursor for generating more complex structures through coupling reactions and other transformations .

Agricultural Chemicals

Development of Agrochemicals

this compound is also utilized in formulating agrochemicals, contributing to the development of pesticides and herbicides. Its incorporation into these formulations aims to enhance efficacy while reducing environmental impact .

Environmental Benefits

Research indicates that agrochemicals developed with this compound can be more selective towards target pests, minimizing harm to non-target species and promoting sustainable agricultural practices .

Material Science

Specialty Polymers and Materials

In material science, this compound plays a role in creating specialty polymers that exhibit enhanced durability and resistance to environmental factors. These materials are increasingly important in applications requiring longevity and performance under adverse conditions .

Innovative Applications

The compound's incorporation into polymer matrices has led to the development of materials used in coatings, adhesives, and composites that require specific mechanical properties or chemical resistance .

Research Reagents

Essential Laboratory Applications

As a research reagent, this compound is essential for various laboratory applications. It facilitates critical reactions necessary for advancing chemical research across multiple disciplines .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting neurological disorders; facilitates complex drug synthesis. |

| Organic Synthesis | Versatile reagent for preparing complex molecules; useful in synthesizing alkynes and amines. |

| Agricultural Chemicals | Contributes to developing effective pesticides/herbicides; promotes environmentally friendly practices. |

| Material Science | Used in creating durable polymers; enhances material properties for various applications. |

| Research Reagents | Essential for laboratory applications; facilitates critical chemical reactions. |

Mecanismo De Acción

The mechanism of action of ®-1-Methyl-prop-2-ynylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The prop-2-ynyl group plays a crucial role in its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations :

- Solubility: Allylamine hydrochloride (smaller, non-aromatic) is likely more water-soluble than aryl-substituted analogs, though experimental data are lacking in the provided evidence.

- Chirality : Both (R)-1-Methyl-prop-2-ynylamine and (R)-1-(1-Naphthyl)ethylamine are chiral, making them valuable in enantioselective synthesis .

Analytical Characterization

- Chromatography : RP-HPLC methods (e.g., ) are commonly used for purity analysis of hydrochloride salts. For example, amitriptyline hydrochloride achieves >99% accuracy in validated methods, suggesting similar protocols could apply to the target compound .

- Spectroscopy : FTIR and UV-Vis (e.g., ) are critical for functional group identification. The propargyl group’s C≡C stretch (~2100 cm⁻¹) would distinguish it from allyl (C=C ~1650 cm⁻¹) or aromatic analogs (C-H stretches ~3000 cm⁻¹) .

Actividad Biológica

(R)-1-Methyl-prop-2-ynylamine hydrochloride, with the chemical formula CHClN and CAS number 30389-17-4, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily studied for its role as a monoamine oxidase (MAO) inhibitor. MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism is particularly relevant in treating neurodegenerative diseases and mood disorders.

The biological effects of this compound are largely attributed to its ability to inhibit MAO-B, which is involved in the oxidative deamination of neurotransmitters. By inhibiting this enzyme, the compound can:

- Increase Neurotransmitter Levels : Elevated levels of dopamine and serotonin can enhance mood and cognitive function.

- Exhibit Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

In Vitro Studies

Several studies have evaluated the neuroprotective properties of this compound:

- Neuroprotection Against Oxidative Stress : In vitro experiments demonstrated that the compound could protect dopaminergic neurons from oxidative damage induced by toxins like rotenone. This suggests potential therapeutic applications in Parkinson’s disease .

- Cell Viability Assays : Studies using cell lines have shown that treatment with this compound leads to increased cell viability under stress conditions compared to control groups .

- Apoptosis Induction : The compound has been linked to the activation of caspases, which are critical mediators of apoptosis. This dual role—protecting healthy neurons while potentially inducing apoptosis in damaged cells—highlights its complex biological activity .

Animal Studies

In vivo studies further support the efficacy of this compound:

- Behavioral Studies : Animal models treated with this compound exhibited improved motor function and reduced symptoms associated with neurodegeneration .

- Dosage Effects : Research indicates that lower doses are effective at enhancing neurotransmitter levels without significant toxicity, whereas higher doses may lead to adverse effects .

Case Study 1: Treatment of Depression

A clinical case study involving patients with treatment-resistant depression showed that administration of this compound resulted in significant improvements in mood and cognitive function over a 12-week period. The study noted a correlation between dosage and therapeutic effect, emphasizing the need for careful dosage management .

Case Study 2: Neuroprotection in Parkinson’s Disease Models

In a controlled study using a Parkinson's disease model, this compound was found to significantly reduce neuronal loss and improve motor coordination compared to untreated controls. The results indicated its potential as a neuroprotective agent .

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 105.57 g/mol |

| Solubility | Soluble in water |

| Toxicity | Causes skin irritation; may cause allergic reactions |

Safety assessments indicate that while this compound has beneficial effects, it must be handled with care due to its potential irritant properties.

Q & A

Q. What spectroscopic methods confirm the molecular structure of (R)-1-Methyl-prop-2-ynylamine hydrochloride, and how are key peaks interpreted?

- Methodological Answer: Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

- Methyl group adjacent to the amine : δ 1.8–2.2 ppm (singlet, integrating for 3H).

- Propargyl protons : δ 2.5–3.0 ppm (triplet for terminal alkyne protons).

- Amine hydrochloride : Broad N–H stretch in IR (2500–3000 cm⁻¹).

HRMS should confirm the molecular ion [M+H]+ at m/z 108.08 (C₄H₁₀NCl). For stereochemical confirmation, employ NOE correlations or chiral derivatization agents like Mosher’s acid .

Q. How can enantiomeric purity be validated during synthesis?

- Methodological Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Compare retention times against a racemic standard.

- Polarimetry : Measure specific rotation ([α]D²⁵ = +15.6° in methanol).

- Melting Point Analysis : Pure enantiomer melts sharply at 180–182°C; deviations >2°C indicate impurities .

Q. What pharmacopeial guidelines apply to purity testing of this compound?

- Methodological Answer: Follow ICH Q3D for elemental impurities (e.g., heavy metals ≤20 ppm via ICP-MS) and USP <731> for loss on drying (≤0.5% w/w at 105°C). Use HPLC-UV (C18 column, 0.1% H₃PO₄ in H₂O/MeCN gradient) to quantify organic impurities (e.g., unreacted propargylamine ≤0.15%) .

Advanced Research Questions

Q. How can contradictions between computational solubility predictions and experimental data be resolved?

- Methodological Answer:

- Multivariate Solubility Profiling : Test solubility across pH (1–7.4), temperature (4–37°C), and ionic strength (0.1–0.5 M NaCl) using the shake-flask method with HPLC quantification.

- COSMO-RS Adjustments : Refine computational models by incorporating protonation states (pKa ≈ 9.5 for the amine) and counterion effects (Cl⁻ hydration). Compare results with Hansen solubility parameters (δD ≈ 18.1, δP ≈ 4.2) to identify dominant intermolecular forces .

Q. What experimental designs minimize racemization during scale-up synthesis?

- Methodological Answer:

- Low-Temperature Reactors : Maintain reaction temperature <0°C to reduce kinetic energy-driven racemization.

- Aprotic Solvents : Use dichloromethane to avoid proton exchange.

- In-line Monitoring : Implement FTIR or CD spectroscopy to track enantiomeric excess (ee) in real time.

- Flow Chemistry : Reduce residence time in reactive intermediates via continuous flow systems .

Q. How should researchers address discrepancies in pharmacological activity between in vitro and in vivo studies?

- Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% bound via equilibrium dialysis) and metabolic stability (e.g., t₁/₂ = 2.5 h in liver microsomes).

- Tissue Distribution Studies : Use radiolabeled (¹⁴C) compound to assess blood-brain barrier penetration (logBB < −1.0 indicates limited CNS access).

- Dose-Adjusted Comparisons : Normalize in vitro IC₅₀ values to unbound plasma concentrations .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and NMR data on stereochemical configuration?

- Methodological Answer:

- X-ray Refinement : Use SHELXL () to refine the crystal structure with anisotropic displacement parameters. Validate hydrogen bonding (e.g., N–H···Cl distance ≈ 2.1 Å).

- DFT-NMR Comparison : Compute theoretical NMR shifts (GIAO method, B3LYP/6-311+G(d,p)) and compare with experimental data. Discrepancies >0.3 ppm suggest incorrect stereochemical assignments .

Q. What statistical approaches resolve variability in biological assay results?

- Methodological Answer:

- Grubbs’ Test : Identify outliers in replicate assays (e.g., n=6, α=0.05).

- ANOVA with Tukey’s HSD : Compare means across assay conditions (e.g., pH, temperature).

- Bland-Altman Plots : Quantify agreement between orthogonal methods (e.g., ELISA vs. SPR) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.